D17 Prostaglandin E1

Descripción general

Descripción

Prostaglandin E1 (PGE1) is a naturally occurring lipid that is synthesized and released by cells in the body. It is a member of the prostaglandin family and is involved in a wide range of physiological processes. PGE1 is known to play a role in inflammation, blood pressure regulation, and wound healing. It is also used in the laboratory setting as a tool to study a variety of biological processes.

Aplicaciones Científicas De Investigación

1. Hepatic Protection

Prostaglandin E1 (PGE1) exhibits protective actions on liver cells. In studies involving animal models and patients with fulminant viral hepatitis, PGE1 demonstrated effectiveness in dilating diseased vessels, improving liver microcirculation, stabilizing liver cell membranes, and promoting liver cell proliferation, thus being used in treating fulminant hepatic failure (Liu & Fan, 2000).

2. Cardiac Disease Treatment

Research indicates PGE1's significant role in treating coronary heart disease (CHD). In a study on CHD rats, PGE1 administration led to improved blood lipid levels and heart protein expression, suggesting a heart-protective effect by modulating gene expressions associated with CHD (Liu, Ma, Qiao, & Xu, 2013).

3. Angiogenesis in Ischemic Heart Disease

PGE1 has been observed to stimulate angiogenesis, particularly in the failing human heart. It induces vascular endothelial growth factor expression, which could explain its clinical effectiveness in patients with ischemic cardiomyopathy (Mehrabi et al., 2002).

4. Renal Dysfunction Treatment

In the context of coronary heart disease with diabetic patients undergoing coronary artery intervention therapy, PGE1 showed a positive effect on contrast media-induced renal dysfunction, highlighting its therapeutic potential in renal care (Zhang & Zhuo, 2014).

5. Lung Transplant Protection

PGE1 has demonstrated efficacy in reducing ischemia-reperfusion injury following lung transplantation. It does so by mediating a shift from pro-inflammatory to anti-inflammatory cytokines, improving lung function post-transplant (de Perrot et al., 2001).

6. Cochlear Protection

In the treatment of acute sensorineural hearing loss, PGE1 and its receptor subtype EP4 agonist have shown effectiveness. The local application of EP4 agonist has significantly attenuated threshold shifts in auditory responses, indicating a role in protecting the cochlea from noise-induced trauma (Hori et al., 2009).

7. Myocardial Reperfusion Injury

PGE1 shows promise in reducing myocardial reperfusion injury events in patients, as evidenced by a meta-analysis. It has been associated with a decrease in major adverse cardiac events and biomarker release, suggesting cardioprotective effects (Zhu, Xu, Ding, Zhou, & Huang, 2017).

8. Immune System Modulation

PGE1 plays a crucial role in modulating immunity. It has been observed to affect key aspects of the immune system, impacting inflammation and potentially influencing cancer progression (Harris et al., 2002).

Propiedades

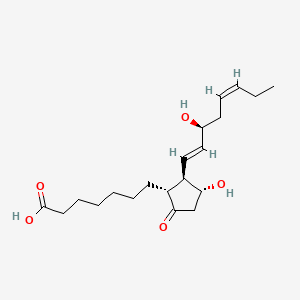

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3-,13-12+/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPLGKUICBQJOS-GAFLZONLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7046-45-9 | |

| Record name | 17,18-Dehydroprostaglandin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007046459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

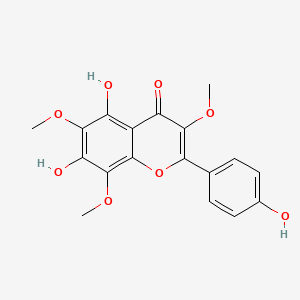

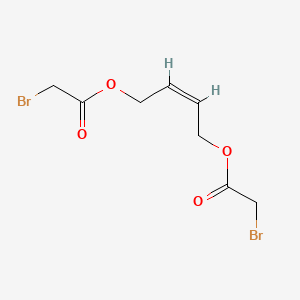

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological activity of 5,6-dihydro-PGE3?

A1: 5,6-dihydro-PGE3 exhibits anti-aggregatory effects on platelets, similar to other prostaglandins like PGE1. [] This means it can inhibit the clumping together of platelets, a crucial step in blood clot formation.

Q2: How does the anti-aggregatory potency of 5,6-dihydro-PGE3 compare to other prostaglandins?

A2: While the provided abstracts don't directly compare the potency of 5,6-dihydro-PGE3 to other prostaglandins, one study found that in patients with coronary artery disease, the anti-aggregatory potency of prostaglandins (including PGE1, 13,14-dihydro-PGE1, and 5,6-dihydro-PGE3) was significantly lower compared to healthy individuals. [] This suggests that disease states might influence the effectiveness of these compounds.

Q3: Are there any factors known to affect the anti-aggregatory potency of prostaglandins like 5,6-dihydro-PGE3?

A4: While not specifically focusing on 5,6-dihydro-PGE3, research suggests that blood plasma components, particularly albumin, can influence the anti-aggregatory potency of prostaglandins. [] This highlights the importance of considering the biological environment when evaluating the activity of such compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Pentadienoic acid, 5-(8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]oct-8-yl)-3-methyl-](/img/structure/B1236065.png)